Cas no 95975-55-6 (Guggulsterone)

Guggulsterone is a bioactive steroid compound derived from the resin of the Commiphora mukul tree, traditionally used in Ayurvedic medicine. It is recognized for its potential pharmacological properties, including anti-inflammatory, lipid-lowering, and antioxidant effects. Structurally classified as a plant sterol, guggulsterone exists in two isomeric forms, E- and Z-guggulsterone, which exhibit distinct biological activities. Research suggests it may modulate nuclear receptors such as FXR and PXR, influencing cholesterol metabolism and bile acid synthesis. Its applications extend to metabolic and endocrine research, particularly in studies related to obesity and thyroid function. Guggulsterone is valued for its purity, stability, and reproducibility in experimental settings.
Guggulsterone structure
Guggulsterone structure
商品名:Guggulsterone
CAS番号:95975-55-6
MF:C21H28O2
メガワット:312.445826530457
CID:61818
PubChem ID:146898

Guggulsterone 化学的及び物理的性質

名前と識別子

    • (Z)-Guggulsterone
    • (17Z)-Pregna-4,17(20)-diene-3,16-dione
    • Guggulsterone
    • Guggulsterone E&Z
    • (4,17(20)t)-Pregnadien-3,16-dion
    • 4,17(20)-Z-pregnadiene-3,16-dione
    • CIS GUGGULSTERONE
    • E-guggulsterone
    • GUGGULESTERONE Z
    • GUGGULSTERONE (Z FORM)
    • GUGGULSTERONE Z
    • Guggulsterone Z (25 mg)
    • GUGGULSTERONE Z(P)
    • GUGULSTERONE
    • Neuropeptide W-23 (human)
    • Z-Gugglesterone
    • Z-Guggulsteron
    • Z-guggulsterone
    • Guggulsterones E&Z
    • B6925
    • (8S,9R,10R,13R,14S,17E)-17-Ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]p
    • Guglip
    • Gugulipid
    • Z/E-Guggulsterone
    • 17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione
    • 95975-55-6
    • DTXSID40860564
    • FT-0775647
    • HMS3268F19
    • Q27163732
    • E-Gugglesterone
    • CHEBI:135338
    • CHEMBL410683
    • (1Z,3aS,3bR,9aR,9bS,11aS)-1-ethylidene-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-2,7-dione
    • Guggulsterone Z, United States Pharmacopeia (USP) Reference Standard
    • 39025-23-5
    • NCGC00091910-01
    • (Z)-Pregna-4,17(20)-diene-3,16-dione
    • DTXSID1033539
    • AS-79083
    • MFCD01310757
    • DA-53782
    • 4,17(20)-trans-Pregnadiene-3,16-dione
    • CCG-267610
    • GUGGULSTERONE Z (CONSTITUENT OF GUGGUL) [DSC]
    • S3792
    • DA-68827
    • UNII-6CST3U34GN
    • pregna-4,17Z(20)-diene-3,16-dione
    • Guggulsterone; Guglip; Gugulipid;
    • HY-107738
    • (1S,2R,10R,11S,14Z,15S)-14-ethylidene-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-ene-5,13-dione
    • Q27264514
    • CHEBI:229515
    • GUGGULSTERONE Z [USP-RS]
    • Guggulsterone, (Z)-
    • (8R,9S,10R,13S,14S,17Z)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione
    • Pregna-4,17(20)-diene-3,16-dione, (17Z)-
    • GUGGULSTERONE Z-FORM
    • Pregna-4,17(20)-diene-3,16-dione
    • Tox21_202518
    • Guggulsterones Z
    • BCP18087
    • (17Z)-Guggulsterone
    • (Z)-Guggulsterone, analytical standard
    • GS
    • AC-28813
    • CAS-39025-23-5
    • (Z)-Guggulsterone, >=89% (HPLC), powder
    • AKOS015963432
    • BRD-K26674531-001-02-1
    • GUGGULSTERONE Z-FORM [MI]
    • DTXCID9013539
    • BDBM21725
    • NCGC00260067-01
    • AC-6215
    • (17Z)-pregna-4,17-diene-3,16-dione
    • Cis-Guggulsterone
    • CS-0029421
    • G60934
    • BRD-K26674531-001-01-3
    • 6CST3U34GN
    • 4,17(20)-cis-Pregnadiene-3,6-dione
    • SCHEMBL141657
    • インチ: 1S/C21H28O2/c1-4-16-19(23)12-18-15-6-5-13-11-14(22)7-9-20(13,2)17(15)8-10-21(16,18)3/h4,11,15,17-18H,5-10,12H2,1-3H3/t15-,17+,18+,20+,21-/m1/s1
    • InChIKey: WDXRGPWQVHZTQJ-NRJJLHBYSA-N
    • ほほえんだ: C[C@@]12C(=CC)C(=O)C[C@H]1[C@@H]1CCC3=CC(CC[C@]3(C)[C@H]1CC2)=O

計算された属性

  • せいみつぶんしりょう: 312.20893g/mol
  • ひょうめんでんか: 0
  • XLogP3: 3.9
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 0
  • どういたいしつりょう: 312.20893g/mol
  • 単一同位体質量: 312.20893g/mol
  • 水素結合トポロジー分子極性表面積: 34.1Ų
  • 重原子数: 23
  • 複雑さ: 640
  • 同位体原子数: 0
  • 原子立体中心数の決定: 5
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.1±0.1 g/cm3
  • ゆうかいてん: No date available
  • ふってん: 463.3±45.0 °C at 760 mmHg
  • フラッシュポイント: 172.3±25.7 °C
  • 屈折率: 1.557
  • ようかいど: DMSO: 5 mg/mL
  • PSA: 34.14000
  • LogP: 4.64360
  • じょうきあつ: 0.0±1.1 mmHg at 25°C

Guggulsterone セキュリティ情報

  • シグナルワード:warning
  • 危害声明: H303+H313+H333
  • 警告文: P264+P280+P305+P351+P338+P337+P313
  • WGKドイツ:3
  • 危険カテゴリコード: R37
  • セキュリティの説明: S36
  • 危険物標識: Xi
  • ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
  • リスク用語:R37

Guggulsterone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
LKT Labs
G8225-5 mg
Guggulsterone
95975-55-6 ≥98%
5mg
$142.90 2023-07-11
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S69013-1g
Guggulsterones E&Z
95975-55-6 ≥98%
1g
¥2500.00 2022-01-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
G95240-20mg
Guggulsterones E&Z
95975-55-6 ,HPLC≥98%
20mg
¥1138.0 2023-09-07
ChemScence
CS-0029421-5mg
Guggulsterone
95975-55-6 99.83%
5mg
$77.0 2022-04-26
ChemScence
CS-0029421-50mg
Guggulsterone
95975-55-6 99.83%
50mg
$440.0 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5574-10 mg
Guggulsterone E&Z
95975-55-6 98.00%
10mg
¥1202.00 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
G873824-25mg
Guggulsterone E&Z
95975-55-6 BR
25mg
¥2,500.00 2022-01-13
TRC
G852003-10mg
Z/E-Guggulsterone
95975-55-6
10mg
$ 121.00 2023-09-07
TRC
G852003-50mg
Z/E-Guggulsterone
95975-55-6
50mg
$ 397.00 2023-04-15
TRC
G852003-5mg
Z/E-Guggulsterone
95975-55-6
5mg
$ 81.00 2023-09-07

Guggulsterone 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Cyclohexanone Solvents: Toluene ;  2 h, reflux
1.2 Reagents: Aluminum isopropoxide ;  0.5 h, 105 - 110 °C; 110 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt
リファレンス
Preparation of guggulsterone intermediate
, China, , ,

ごうせいかいろ 2

はんのうじょうけん
リファレンス
A process for the synthesis of pharmacologically active (E/Z)-guggulsterones
, India, , ,

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Process for preparing (Z/E)-guggulsterones from 16-dehydropregnenolone acetate
, World Intellectual Property Organization, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Aluminum isopropoxide Solvents: Toluene ,  Cyclohexanone ;  reflux
リファレンス
Process for preparing guggulsterones from 16-dihydropegnenolone acetate
, World Intellectual Property Organization, , ,

ごうせいかいろ 5

はんのうじょうけん
リファレンス
Preparation method of guggulsterone and intermediate used therein
, Korea, , ,

ごうせいかいろ 6

はんのうじょうけん
リファレンス
A process for the preparation of a pharmacologically active synthetic Z and E stereoisomeric mixture of guggulsterones
, European Patent Organization, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: N-Hydroxyphthalimide ,  Oxygen Catalysts: Benzoyl peroxide ,  Manganese oxide (MnO2) Solvents: Cyclohexanone ;  rt → 50 °C; 10 - 15 h, 45 - 50 °C
リファレンス
Green preparation of guggulsterone
, China, , ,

Guggulsterone Raw materials

Guggulsterone Preparation Products

Guggulsterone 関連文献

Guggulsteroneに関する追加情報

Recent Advances in Guggulsterone (95975-55-6) Research: Implications for Chemical Biology and Medicine

Guggulsterone (CAS: 95975-55-6), a bioactive phytosterol derived from the resin of the Commiphora mukul tree, has garnered significant attention in recent years due to its multifaceted pharmacological properties. This research brief synthesizes the latest findings on Guggulsterone, focusing on its molecular mechanisms, therapeutic potential, and emerging applications in chemical biology and medicine. The compound's unique structure and biological activity make it a promising candidate for drug development, particularly in metabolic disorders, inflammation, and oncology.

Recent studies have elucidated the molecular targets of Guggulsterone, including the farnesoid X receptor (FXR) and the pregnane X receptor (PXR). These nuclear receptors play critical roles in bile acid metabolism, lipid homeostasis, and drug metabolism. A 2023 study published in Nature Chemical Biology demonstrated that Guggulsterone acts as a selective antagonist of FXR, modulating bile acid synthesis and cholesterol metabolism. This finding has significant implications for the treatment of metabolic disorders such as hypercholesterolemia and non-alcoholic fatty liver disease (NAFLD).

In the field of oncology, Guggulsterone has shown promising anti-cancer properties. A 2024 preclinical study in Cancer Research revealed that Guggulsterone inhibits the proliferation of pancreatic cancer cells by downregulating the NF-κB signaling pathway. The study also highlighted the compound's ability to sensitize cancer cells to conventional chemotherapy, suggesting its potential as an adjunct therapy. These findings are particularly relevant given the limited treatment options for pancreatic cancer, which remains one of the most aggressive malignancies.

Beyond its metabolic and anti-cancer effects, Guggulsterone has demonstrated anti-inflammatory and immunomodulatory activities. A recent study in Journal of Medicinal Chemistry (2024) reported that Guggulsterone suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the activation of macrophages. This property positions Guggulsterone as a potential therapeutic agent for chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease (IBD).

Despite these promising findings, challenges remain in the clinical translation of Guggulsterone. Issues such as bioavailability, pharmacokinetics, and formulation stability need to be addressed. Recent advancements in drug delivery systems, including nanoparticle-based formulations, offer potential solutions to these challenges. A 2023 study in Advanced Drug Delivery Reviews explored the use of lipid-based nanoparticles to enhance the oral bioavailability of Guggulsterone, paving the way for more effective therapeutic applications.

In conclusion, Guggulsterone (95975-55-6) represents a versatile bioactive compound with broad therapeutic potential. Its ability to modulate key molecular targets, coupled with its favorable safety profile, makes it an attractive candidate for further drug development. Future research should focus on optimizing its pharmacokinetic properties and conducting rigorous clinical trials to validate its efficacy in humans. As the field of chemical biology continues to evolve, Guggulsterone is poised to play an increasingly important role in the development of novel therapeutics.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:95975-55-6)Guggulsterone
A1205913
清らかである:99%
はかる:250mg
価格 ($):249.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:95975-55-6)(Z)-Guggulsterone
sfd16488
清らかである:99%
はかる:200kg
価格 ($):問い合わせ